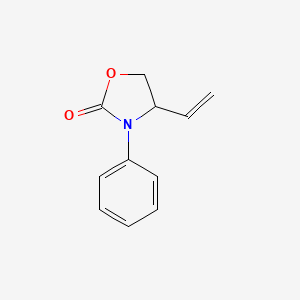

4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115148-31-7 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-ethenyl-3-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2 |

InChI Key |

RIOBQXVWQLFGTQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1COC(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 3 Phenyl 1,3 Oxazolidin 2 One and Analogous Structures

Strategies for Oxazolidinone Ring Construction

The formation of the oxazolidinone core is the foundational step in synthesizing the target compound and its analogs. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern microwave-assisted protocols.

A primary and versatile method for constructing the oxazolidinone ring involves the cyclization of β-amino alcohols with a C1 building block that serves as the carbonyl source. nih.govresearchgate.net This approach is atom-economical and allows for the incorporation of pre-existing stereocenters from the amino alcohol into the final product. The choice of the C1 reagent is critical and can range from highly reactive and toxic compounds like phosgene (B1210022) to safer alternatives such as urea (B33335), dialkyl carbonates, or carbon dioxide. researchgate.netionike.com

For instance, the reaction of ethanolamine (B43304) derivatives with urea can be facilitated to produce oxazolidin-2-ones. nih.gov Another common C1 source is diethyl carbonate, which reacts with amino alcohols in the presence of a base. mdpi.com More recently, the use of carbon dioxide (CO2) as a renewable, non-toxic C1 feedstock has gained significant attention, representing a greener approach to oxazolidinone synthesis. researchgate.net These reactions often require a catalyst to proceed efficiently.

| Amino Alcohol Precursor | C1 Building Block | Catalyst/Reagents | Conditions | Reference |

|---|---|---|---|---|

| Ethanolamine | Urea | Nitromethane (catalyst) | Microwave irradiation | nih.gov |

| (S)-Phenylalaninol | Diethyl Carbonate | Sodium Methoxide or K2CO3 | Microwave irradiation (125–135 °C) | mdpi.com |

| Various Amino Alcohols | Carbonyldiimidazole (CDI) | Triethylamine (Et3N) | 60 °C, overnight | nih.gov |

| Aziridines (Amino Alcohol Precursors) | Carbon Dioxide (CO2) | Al-salphen complex | 50-100°C, 1-10 bar CO2 | researchgate.net |

An alternative and widely used strategy for preparing N-aryl oxazolidinones involves the reaction of enantiopure epichlorohydrin (B41342) with N-aryl carbamates. unipa.itarkat-usa.orgresearchgate.net This method is particularly effective for creating chiral oxazolidinones and has been optimized for the synthesis of various biologically active molecules. unipa.it The reaction typically proceeds via a base-mediated process where the carbamate (B1207046) nitrogen acts as a nucleophile, opening the epoxide ring of epichlorohydrin. This is followed by an intramolecular cyclization to form the 5-(hydroxymethyl)oxazolidinone intermediate. ionike.com

The choice of base and solvent is crucial for achieving high yields and minimizing side products. arkat-usa.org Studies have shown that lithium hydroxide (B78521) (LiOH) in dimethylformamide (DMF) at room temperature provides excellent conditions for this transformation. arkat-usa.orgresearchgate.net This route offers a reliable way to produce N-aryl oxazolidinones with good enantiomeric purity, as the stereochemistry is transferred from the starting epichlorohydrin. arkat-usa.org

| N-Aryl Carbamate | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Ethyl 4-bromo-3-fluorophenylcarbamate | LiOH | DMF | Room Temperature | Best yields | arkat-usa.org |

| Ethyl 4-bromo-3-fluorophenylcarbamate | Potassium tert-butoxide (t-BuOK) | Acetonitrile | Reflux | Low yield (25%) | arkat-usa.org |

| Ethyl 4-bromo-3-fluorophenylcarbamate | Potassium tert-butoxide (t-BuOK) | THF | Reflux | Low yield (20%) | arkat-usa.org |

| Various Alkyl Carbamates | Binary Mg\Fe oxides | Not specified (heterogeneous) | Optimized conditions | Good to excellent yields | ionike.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgacs.org The synthesis of oxazolidinones is no exception, with several protocols being adapted for microwave irradiation. nih.govmdpi.com

Microwave heating has been successfully applied to the cyclization of amino alcohols with reagents like urea or diethyl carbonate. mdpi.comorganic-chemistry.org For example, treating amino alcohols with diethyl carbonate under microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com Another notable application is the atom-economic [3+2] cycloaddition of epoxides and isocyanates to form the oxazolidinone ring, a reaction that is rapidly induced by a bifunctional catalyst under microwave conditions. acs.orgacs.org This technique provides a fast and efficient pathway to a wide array of oxazolidinones. acs.org

| Starting Amino Alcohol | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| (S)-Phenylalaninol | Microwave (135 °C) | 15 min | 94% | mdpi.com |

| Conventional | 24 h | 85% | mdpi.com | |

| (S)-Valinol | Microwave (130 °C) | 15 min | 90% | mdpi.com |

| Conventional | 24 h | 84% | mdpi.com | |

| Glycidyl phenyl ether + Phenyl isocyanate | Microwave (100 °C) with catalyst | 15 min | >99% conversion | acs.org |

| Glycidyl phenyl ether + Phenyl isocyanate | Conventional (100 °C oil bath) with catalyst | 15 min | 48% conversion | acs.org |

Introduction of Ethenyl and Phenyl Substituents

Once the oxazolidinone ring is formed, or during its formation, the specific ethenyl (vinyl) and phenyl groups must be introduced at the C4 and N3 positions, respectively.

The introduction of a substituent at the C4 position with high stereoselectivity is a critical challenge in the synthesis of chiral oxazolidinones. nih.gov The most common strategy to achieve this is to start with a chiral amino alcohol precursor that already contains the desired substituent and stereochemistry. For the target compound, this would involve using a derivative of 2-amino-but-3-en-1-ol. The stereocenter in the amino alcohol is then transferred to the C4 position of the oxazolidinone ring during the cyclization step.

While direct installation of an ethenyl group onto a pre-formed oxazolidinone ring is less common, related methodologies for analogous structures exist. For example, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Although this method installs the vinyl group at C5, it demonstrates a catalytic approach to incorporating this functionality. Asymmetric synthesis strategies often focus on generating C4- or C5-monosubstituted oxazolidinones, while methods for creating 4,5-disubstituted variants with high stereocontrol are also being developed. nih.govnih.gov

Introducing the phenyl group at the N3 position can be accomplished in two primary ways: by starting with a precursor that already contains the N-phenyl moiety or by arylating a pre-formed oxazolidinone.

The precursor approach, as described in section 2.1.2, often utilizes N-aryl carbamates which react with epichlorohydrin to directly yield the N-aryl oxazolidinone. unipa.itarkat-usa.org This is a highly efficient method.

Alternatively, post-cyclization N-arylation provides a modular approach. Palladium-catalyzed and copper-catalyzed cross-coupling reactions are effective for this transformation. organic-chemistry.org A palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides can provide 3-aryl-2-oxazolidinones in good yields, though the reaction outcome is sensitive to the choice of ligands, bases, and solvents. organic-chemistry.org Copper-catalyzed N-arylation using aryl iodides is another powerful technique that often proceeds at room temperature and exhibits excellent chemoselectivity and functional group tolerance. organic-chemistry.org

| Catalyst System (Metal/Ligand) | Arylating Agent | Base/Solvent | Key Features | Reference |

|---|---|---|---|---|

| Palladium / Phosphine Ligands | Aryl Bromides | Various bases and solvents | Provides good yields; sensitive to conditions. | organic-chemistry.org |

| Copper / N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) | (Hetero)aryl Iodides | Not specified | Room temperature reaction; excellent chemoselectivity and functional group tolerance. | organic-chemistry.org |

| Copper-catalyzed Cross-Coupling | Aryl Iodides | Not specified | Part of a sequential process after intramolecular cyclization of amino alcohol carbamates. | organic-chemistry.org |

Enantioselective Synthetic Routes to Chiral Oxazolidinones

The synthesis of enantiomerically pure oxazolidinones is of significant interest due to their application as chiral auxiliaries and their presence in biologically active compounds. Enantioselective strategies are crucial for accessing these chiral molecules, with two prominent methods being the use of optically pure starting materials and the asymmetric hydrogenation of prochiral oxazolones.

Utilization of Optically Pure Starting Materials

A foundational and widely employed strategy for the synthesis of chiral oxazolidinones, including structures analogous to 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one, involves the use of enantiomerically pure starting materials. This approach leverages the pre-existing stereochemistry of a chiral precursor, most commonly a β-amino alcohol, to establish the desired stereocenter in the oxazolidinone ring.

The general methodology involves the cyclization of a chiral 1,2-amino alcohol with a carbonylating agent. nih.gov A variety of reagents can be used for this purpose, including phosgene, chloroformates, or carbonyldiimidazole (CDI). The reaction proceeds by formation of a carbamate intermediate, which then undergoes intramolecular cyclization to afford the oxazolidinone ring. The stereochemistry at the C4 and C5 positions of the resulting oxazolidinone is directly derived from the stereocenters present in the starting amino alcohol.

A relevant example illustrating this strategy is the synthesis of (4S,5S)-5-((benzyloxy)methyl)-4-vinyloxazolidin-2-one. This synthesis begins with the corresponding optically pure (2S,3S)-3-amino-1-(benzyloxy)pent-4-en-2-ol. diva-portal.org The cyclization of this chiral amino alcohol yields the desired 4-vinyl-substituted oxazolidinone, demonstrating the effective transfer of chirality from the starting material to the final product.

The key advantage of this method lies in its reliability and the direct correlation between the stereochemistry of the precursor and the product. The availability of a wide range of chiral amino alcohols from the "chiral pool" or through asymmetric synthesis makes this a versatile and common approach in organic synthesis. rsc.org

Table 1: Synthesis of Chiral Oxazolidinones from Optically Pure Amino Alcohols

| Starting Amino Alcohol | Carbonylating Agent | Product | Reference |

| (2S,3S)-3-amino-1-(benzyloxy)pent-4-en-2-ol | Not specified | (4S,5S)-5-((benzyloxy)methyl)-4-vinyloxazolidin-2-one | diva-portal.org |

| General Chiral β-amino alcohol | Carbonyldiimidazole | Chiral Oxazolidinone | nih.gov |

| General Chiral β-amino alcohol | Phosgene | Chiral Oxazolidinone | nih.gov |

Asymmetric Hydrogenation of Oxazolones as a Route to Chiral Oxazolidinones

An alternative and powerful strategy for the enantioselective synthesis of chiral oxazolidinones is the asymmetric hydrogenation of prochiral 4-substituted-2-oxazolones. This method introduces the crucial stereocenter at the C4 position through a catalytic process, offering an efficient route to a diverse range of optically active oxazolidinones.

This approach utilizes transition metal catalysts, typically based on ruthenium, complexed with chiral ligands. The substrate, a 4-substituted-5(4H)-oxazolone, possesses a C=C double bond within the heterocyclic ring. In the presence of a chiral catalyst and a hydrogen source, the double bond is selectively reduced, leading to the formation of a chiral center at the C4 position. The facial selectivity of the hydrogenation is controlled by the chiral environment provided by the catalyst, resulting in one enantiomer being formed in excess.

Significant research has been conducted to develop highly efficient catalytic systems for this transformation. For instance, ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of a variety of 4-substituted-2-oxazolones. These reactions often proceed with excellent enantioselectivities and high yields under mild conditions.

The substrate scope for this reaction is broad, accommodating various substituents at the 4-position of the oxazolone (B7731731) ring, including aryl, alkyl, and functionalized groups. This versatility allows for the synthesis of a wide array of chiral 4-substituted-2-oxazolidinones. The resulting enantioenriched products can be valuable intermediates in the synthesis of other chiral molecules, such as β-amino alcohols.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 4-Substituted-2-Oxazolones

| Substrate (4-substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | Ru(II)-NHC complex | 95 | 85 | nih.gov |

| 2-Methylphenyl | Ru(II)-NHC complex | 98 | 94 | nih.gov |

| 4-Methoxyphenyl | Ru(II)-NHC complex | 99 | 93 | nih.gov |

| 4-Chlorophenyl | Ru(II)-NHC complex | 98 | 92 | nih.gov |

| n-Butyl | Ru(II)-NHC complex | 95 | 92 | nih.gov |

| Isopropyl | Ru(II)-NHC complex | 92 | 94 | nih.gov |

| Cyclopropyl | Ru(II)-NHC complex | 95 | 93 | nih.gov |

| tert-Butyl | Ru(II)-NHC complex | 83 | 90 | nih.gov |

Applications of 4 Ethenyl 3 Phenyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Transformations

Fundamental Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to selectively create one enantiomer of a chiral molecule over the other. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. rsc.org This process converts the substrate into a chiral molecule, and subsequent reactions occur diastereoselectively, meaning one diastereomer is formed in preference to others. The auxiliary creates a chiral environment that sterically and electronically biases the approach of a reagent to one of the two faces of the reactive center. santiago-lab.com

The effectiveness of this strategy relies on three key stages:

Attachment: The chiral auxiliary is covalently attached to the substrate molecule.

Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the auxiliary directs the stereochemical outcome with high selectivity.

Oxazolidinones, such as 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one, are particularly effective because they can be readily acylated at the nitrogen atom. The resulting N-acyl oxazolidinones can then be converted into chiral enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The substituent at the C4 position (the ethenyl group) projects into space and effectively blocks one face of the enolate, ensuring that electrophiles approach from the less hindered side with high predictability. williams.edu

Diastereoselective Functionalization via Oxazolidinone Enolates

The N-acyl derivatives of this compound serve as powerful precursors to chiral enolates, which undergo highly diastereoselective reactions with a variety of electrophiles.

Asymmetric alkylation via chiral oxazolidinone enolates is a robust method for the synthesis of α-substituted carboxylic acid derivatives. rsc.org The process begins with the deprotonation of the N-acyl oxazolidinone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), typically at low temperatures (-78 °C). ed.gov This generates a rigid, chelated (Z)-enolate where the metal cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. williams.edu

The substituent at the C4 position of the auxiliary dictates the facial selectivity of the subsequent alkylation. For this compound, the phenyl group would orient itself to minimize steric interactions, thereby shielding one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to the opposite, less sterically encumbered face. harvard.edu This high level of stereocontrol consistently leads to excellent diastereomeric ratios, often exceeding 98:2. williams.edued.gov

| Entry | N-Acyl Group | Base | Electrophile (E-X) | Product Diastereomeric Ratio |

| 1 | Propionyl | NaHMDS | Allyl iodide | >98:2 |

| 2 | Propionyl | LDA | Benzyl bromide | 99:1 |

| 3 | Phenylacetyl | ZrCp₂Cl₂/Base | tert-Butyl bromide | >95:5 |

| 4 | Butyryl | LDA | Methyl iodide | >99:1 |

This table presents typical results for asymmetric alkylations using N-acyl oxazolidinones with C4 substituents, demonstrating the high diastereoselectivity achieved. williams.eduharvard.edunih.gov

The Evans asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, renowned for its ability to reliably set two adjacent stereocenters with predictable relative and absolute stereochemistry. alfa-chemistry.comchem-station.com The reaction typically involves the formation of a boron or titanium enolate from the N-acyl oxazolidinone.

For the synthesis of syn-aldol adducts, the N-acyl derivative is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA). harvard.edu This generates a (Z)-boron enolate, which reacts with an aldehyde via a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. alfa-chemistry.com The C4 substituent on the oxazolidinone auxiliary occupies a pseudo-equatorial position, forcing the aldehyde's substituent (R) into an equatorial position to minimize 1,3-diaxial interactions. This arrangement dictates the facial selectivity, leading to the formation of the syn-diastereomer with exceptional levels of control. chem-station.comgithub.io

While the syn pathway is dominant under standard Evans conditions, achieving anti-diastereoselectivity is also possible. The use of different Lewis acids, such as magnesium or titanium halides, can alter the geometry of the transition state. acs.org For instance, certain titanium-mediated reactions or those employing specific auxiliaries can favor the formation of anti-aldol products, showcasing the versatility of the methodology. acs.org

| Entry | Enolate | Aldehyde | Conditions | Major Product | Diastereomeric Ratio (syn:anti) |

| 1 | Boron (Z)-enolate | Isobutyraldehyde | Bu₂BOTf, DIPEA, -78 °C | Syn | >99:1 |

| 2 | Boron (Z)-enolate | Benzaldehyde | Bu₂BOTf, DIPEA, -78 °C | Syn | >99:1 |

| 3 | Titanium enolate | Benzaldehyde | TiCl₄, DIPEA | Syn | >95:5 |

| 4 | Magnesium enolate | Benzaldehyde | MgBr₂·OEt₂, Et₃N | Anti | 5:95 |

This table illustrates the control of diastereoselectivity in aldol reactions using N-acyl oxazolidinones, highlighting the reliable formation of syn-adducts with boron enolates and the potential for anti-selectivity with other Lewis acids. chem-station.comharvard.eduacs.org

N-enoyl derivatives of chiral oxazolidinones are highly effective dienophiles in asymmetric Diels-Alder reactions. The attachment of the α,β-unsaturated acyl group to the auxiliary allows for powerful stereocontrol in [4+2] cycloadditions. harvard.edu

The reaction is typically promoted by a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄). nih.gov The Lewis acid coordinates in a bidentate fashion to both the carbonyl oxygen of the enoyl group and the carbonyl oxygen of the oxazolidinone ring. This coordination locks the dienophile into a rigid s-cis conformation. harvard.edu The C4 substituent of the auxiliary then effectively shields one diastereoface of the dienophile. As a result, the diene approaches from the less hindered face, leading to high levels of facial selectivity in the resulting cycloadduct. These reactions also generally proceed with high endo-selectivity, a common feature of Diels-Alder reactions. nih.gov

| Entry | Dienophile Auxiliary | Diene | Lewis Acid | Endo/Exo Ratio | Diastereomeric Ratio (Endo) |

| 1 | (S)-4-Benzyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >100:1 |

| 2 | (S)-4-Isopropyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >100:1 |

| 3 | (S)-4-Benzyl-oxazolidinone | Isoprene | Et₂AlCl | 20:1 | >100:1 |

| 4 | (R)-4-Benzyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | 98:2 |

This table shows representative results for Lewis acid-catalyzed Diels-Alder reactions between N-acryloyl oxazolidinones and various dienes, emphasizing the excellent endo and facial selectivity. harvard.edunih.gov

Strategic Deployment in Complex Molecule and Natural Product Total Synthesis

The reliability and high stereoselectivity of reactions mediated by oxazolidinone auxiliaries have made them invaluable tools in the total synthesis of complex natural products. rsc.orgchem-station.com These auxiliaries allow for the precise installation of multiple stereocenters in the early stages of a synthetic route, providing chiral building blocks that are elaborated into the final target molecule.

A prominent example is the use of Evans-type auxiliaries in the synthesis of polyketide natural products, which are characterized by long carbon chains with multiple stereogenic centers. chem-station.com Iterative cycles of asymmetric aldol reactions or alkylations can be used to construct these complex stereochemical arrays with a high degree of control. For instance, the synthesis of the bioactive secolignan Peperomin C utilized an Evans aldol reaction as the key stereocenter-forming step. santiago-lab.com The reaction between N-pent-4-enoyl phenylalaninol-derived oxazolidinone and 3,4,5-trimethoxybenzaldehyde (B134019) established the required syn relationship between the hydroxyl and methyl groups in an early intermediate. santiago-lab.com Similarly, the total synthesis of (-)-cytoxazone, a cytokine modulator, has been achieved concisely using an asymmetric aldol reaction followed by a Curtius rearrangement, demonstrating the power of this methodology. nih.govresearchgate.net

Auxiliary Cleavage, Derivatization, and Recovery Methodologies

A critical advantage of the oxazolidinone auxiliary is the variety of mild methods available for its removal, which allows the newly synthesized chiral fragment to be converted into a range of useful functional groups without epimerization of the newly formed stereocenter. publish.csiro.au The auxiliary itself can typically be recovered in high yield for reuse. uwindsor.ca

Common cleavage methods include:

Conversion to Carboxylic Acids: Hydrolysis using lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂) is a standard method to cleave the N-acyl bond, yielding the chiral carboxylic acid. ed.govacs.org The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate (B1207046) carbonyl. publish.csiro.aupublish.csiro.au

Conversion to Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the amide to a primary alcohol. santiago-lab.comuwindsor.ca

Conversion to Esters: Alcoholysis, often mediated by Lewis acids (e.g., titanium tetra-isopropoxide) or alkoxides (e.g., sodium methoxide), transforms the N-acyl group into the corresponding ester.

Conversion to Aldehydes: Partial reduction, for instance with LiAlH₄ followed by an oxidative workup, can yield the aldehyde.

Conversion to Weinreb Amides: Treatment with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent provides a direct route to Weinreb amides, which are versatile intermediates for the synthesis of ketones. chem-station.com

The robustness of these cleavage protocols adds significantly to the synthetic utility of this compound and related auxiliaries, making them a preferred choice in both academic and industrial settings. acs.org

Polymerization Chemistry of Ethenyl Substituted Oxazolidinone Monomers

Radical Polymerization Mechanisms and Kinetic Studies

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. For 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one, this approach allows for the synthesis of homopolymers and the incorporation of the monomer into copolymers.

The homopolymerization of ethenyl-substituted oxazolidinones can be initiated using conventional radical initiators. The polymerization proceeds via the addition of free radicals to the ethenyl group, leading to the formation of a growing polymer chain. The structure of the resulting polymer consists of a polyethylene (B3416737) backbone with pendant 3-phenyl-1,3-oxazolidin-2-one groups.

The characteristics of the resulting polymer, such as molecular weight and polydispersity, are influenced by the reaction conditions. While specific kinetic data for this compound is not extensively documented, analogies can be drawn from the polymerization of structurally similar monomers like N-vinylpyrrolidone (NVP). For NVP, the propagation rate constant is in the range of 10¹–10³ M⁻¹ s⁻¹ in organic solvents nih.gov. It is known that the radical polymerization of N-vinyl-2-pyrrolidone can be accompanied by autoacceleration at high monomer conversions (the gel effect) researchgate.net.

Table 1: Representative Homopolymerization Conditions for a Structurally Similar Monomer (N-Vinylpyrrolidone)

| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Polymerization Time (h) |

| AIBN | 1,4-Dioxane | 60 | 1.0 | 24 |

| Benzoyl Peroxide | Toluene | 70 | 1.5 | 18 |

| Di-tert-butyl peroxide | Isopropanol | 120 | 0.8 | 12 |

This table presents typical conditions for the homopolymerization of N-vinylpyrrolidone, which can serve as a starting point for the polymerization of this compound.

The choice of initiator system and reaction parameters plays a crucial role in controlling the polymerization of this compound.

Initiator Systems:

Azo Initiators: Azobisisobutyronitrile (AIBN) is a commonly used initiator that decomposes thermally to generate radicals at a controlled rate. The concentration of AIBN typically affects the rate of polymerization and the final molecular weight of the polymer, with higher initiator concentrations generally leading to lower molecular weights nih.gov.

Peroxide Initiators: Peroxides like benzoyl peroxide or di-tert-butyl peroxide can also be used. The choice of peroxide depends on the desired polymerization temperature, as they have different decomposition rates at various temperatures.

Redox Initiators: For polymerization in aqueous or emulsion systems, redox initiator systems can be employed to generate radicals at lower temperatures.

Reaction Parameters:

Temperature: The polymerization temperature affects the rate of initiator decomposition and the propagation and termination rate constants. Higher temperatures generally lead to faster polymerization rates but can also result in lower molecular weights due to increased chain transfer and termination reactions.

Solvent: The choice of solvent can influence the polymerization kinetics. For radical polymerization of N-vinylpyrrolidone, the nature of the solvent can affect the propagation reaction researchgate.net. Solvents can also play a role in chain transfer reactions, which can limit the achievable molecular weight.

Monomer Concentration: The concentration of the monomer influences the rate of polymerization and the molecular weight of the resulting polymer.

Studies on N-vinylpyrrolidone have shown that the kinetic order with respect to the monomer concentration is typically close to unity at low conversions researchgate.net. The order with respect to the initiator concentration is often around 0.5, indicative of bimolecular termination nih.gov.

Copolymerization Strategies with Diverse Monomers

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the resulting polymers. By incorporating different comonomers, properties such as solubility, thermal stability, and mechanical strength can be systematically varied.

The reactivity of this compound in copolymerization can be predicted by its reactivity ratios (r₁ and r₂) with a given comonomer (M₂). These ratios describe the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

If r₁ > 1, the growing chain prefers to add its own monomer.

If r₁ < 1, the growing chain prefers to add the other monomer.

If r₁ ≈ 1 and r₂ ≈ 1, a random copolymer is formed.

If r₁ ≈ 0 and r₂ ≈ 0, an alternating copolymer is formed.

Table 2: Representative Reactivity Ratios for Copolymerization of N-Vinylpyrrolidone (M₁) with Various Monomers (M₂)

| Comonomer (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type |

| Acrylonitrile | 0.438 | 2.28 | 0.998 | Random |

| Styrene (B11656) | 0.045 | 15.7 | 0.707 | Random/Blocky |

| Methyl Methacrylate | 0.02 | 5.0 | 0.1 | Alternating tendency |

| Vinyl Acetate | 3.3 | 0.2 | 0.66 | Random |

Data sourced from various studies on NVP copolymerization. researchgate.netstanford.edunih.govnist.gov This table illustrates the diverse copolymerization behavior of a structurally related monomer, suggesting that this compound could also be copolymerized with a wide range of monomers to achieve different copolymer structures.

Design of Polymer Structures for Specific Macromolecular Architectures

The synthesis of polymers with specific macromolecular architectures, such as block copolymers, allows for the creation of materials with unique self-assembly properties and functionalities. Controlled radical polymerization techniques are particularly well-suited for this purpose.

Block Copolymers: Block copolymers containing a poly(this compound) segment can be synthesized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this method, a macro-chain transfer agent (macro-CTA) of one polymer block is used to initiate the polymerization of the second monomer, leading to the formation of a well-defined block copolymer redalyc.orgrsc.orgmdpi.commdpi.com.

For instance, a polystyrene macro-CTA could be used to initiate the polymerization of this compound to create a polystyrene-block-poly(this compound) copolymer. The synthesis of well-defined block copolymers from monomers with different reactivities, such as a "more-activated" monomer like styrene and a "less-activated" monomer like a vinyl oxazolidinone, can be challenging but has been successfully achieved for NVP using specialized RAFT agents rsc.orgnih.gov.

The resulting amphiphilic block copolymers could self-assemble in selective solvents to form micelles, vesicles, or other nanostructures, which have potential applications in drug delivery, nanotechnology, and materials science redalyc.orgmdpi.com.

Stereospecific Polymerization Approaches

The presence of a chiral center at the C4 position of the oxazolidinone ring in this compound opens up the possibility of stereospecific polymerization to produce polymers with controlled tacticity. The synthesis of isotactic, syndiotactic, or atactic polymers can lead to materials with significantly different physical and mechanical properties.

While specific studies on the stereospecific polymerization of this compound are limited, research on chiral N-vinyl oxazolidinones has demonstrated the feasibility of achieving high levels of stereocontrol. For example, the use of certain initiators and reaction conditions has been shown to produce isotactic-rich poly(N-vinyl-2-pyrrolidone) researchgate.net.

The stereochemistry of the resulting polymer can be analyzed using techniques such as ¹³C NMR spectroscopy, which can distinguish between different triad (B1167595) sequences (isotactic, syndiotactic, and heterotactic). The ability to control the stereochemistry of poly(this compound) would be highly valuable for creating materials with ordered structures and potentially unique optical or chiroptical properties.

Advanced Spectroscopic and Analytical Characterization of Oxazolidinone Compounds

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis (e.g., ESI-MS/MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly useful for the analysis of heterocyclic compounds.

For 4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one (molecular formula C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol . In ESI-MS, this would be observed as the protonated molecule [M+H]⁺ at m/z 190.

The fragmentation of N-substituted oxazolidinones can proceed through several pathways. researchgate.net Common fragmentation patterns observed in related N-phenyl structures involve cleavages of the heterocyclic ring and loss of substituents. nist.govlibretexts.org Key fragmentation pathways for this compound could include:

Loss of the ethenyl group: A fragmentation resulting in an ion corresponding to the 3-phenyl-1,3-oxazolidin-2-one radical cation.

Ring cleavage: Breakage of the C-O and N-C bonds within the oxazolidinone ring can lead to several smaller fragment ions.

Formation of an oxazolone (B7731731) ion: A characteristic fragmentation pathway for N-benzoyl compounds involves the formation of a stable oxazolone ion, which could also be a potential pathway for this compound. nih.gov

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the sensitive quantification of the target compound. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring). This peak is typically observed in the range of 1740-1780 cm⁻¹. vscht.cz Other diagnostic peaks would confirm the presence of the phenyl and ethenyl substituents.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3050 - 3100 | Aromatic & Vinylic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch (ring) | Medium |

| 1740 - 1780 | C=O Stretch (Oxazolidinone) | Strong |

| 1640 - 1660 | C=C Stretch (Ethenyl) | Medium-Weak |

| 1500 - 1600 | C=C Stretch (Aromatic) | Medium |

| 1100 - 1250 | C-O-C Stretch (Ring) | Strong |

The presence of bands slightly above 3000 cm⁻¹ corresponds to the C-H stretching of the aromatic and vinyl groups. vscht.cz The C=C stretching vibrations for the vinyl group and the aromatic ring appear in the 1600-1660 cm⁻¹ region, while the strong C-O-C stretching of the ring provides further confirmation of the oxazolidinone structure.

High-Resolution Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating them from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of oxazolidinone derivatives. researchgate.nettandfonline.com

A typical method for analyzing this compound would employ Reverse-Phase HPLC (RP-HPLC). The stationary phase is commonly a C18 (octadecylsilyl) column, which is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water. jofamericanscience.orgijprajournal.com Detection is often achieved using a UV-Vis detector, as the phenyl group in the molecule provides strong UV absorbance, typically around 254 nm. researchgate.netjofamericanscience.org The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. The compound would need to be thermally stable and sufficiently volatile for GC analysis.

Table 3: Typical HPLC Parameters for the Analysis of Oxazolidinone Derivatives

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient |

Development of Novel Analytical Methodologies for Oxazolidinone Derivatives

The field of analytical chemistry is continually evolving, with new methodologies being developed to enhance sensitivity, specificity, and speed. For oxazolidinone derivatives, research has focused on improving detection limits and applying analytical techniques to complex matrices. tandfonline.com The development of Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), allows for faster analysis times and significantly lower detection limits compared to conventional HPLC. researchgate.net

These advanced hyphenated techniques are crucial for detailed metabolic studies or for detecting trace amounts of related impurities. Furthermore, the development of novel synthetic methodologies in heterocyclic chemistry often necessitates parallel advancements in analytical techniques to characterize the increasingly complex molecular architectures. rsc.orgnih.gov As new oxazolidinone scaffolds are created, robust and validated analytical methods are required to support further research and development.

Computational Chemistry Approaches in Oxazolidinone Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of oxazolidinone compounds. nih.govnih.gov Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d) are commonly employed to optimize molecular geometry and calculate electronic structure. nih.gov These calculations provide critical data on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps visualize the electrostatic landscape of a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, while the ethenyl group represents a region of higher electron density susceptible to electrophilic addition. nih.gov Theoretical studies on related vinyl compounds confirm that the vinyl group is electron-rich and readily reacts with electron-deficient reagents. nih.govnih.gov

These quantum chemical descriptors are instrumental in predicting how the molecule will behave in chemical reactions, guiding the design of synthetic pathways. researchgate.net

| Parameter | Description | Typical Predicted Value/Information |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions of high electron density, such as the ethenyl and phenyl groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Often localized around the oxazolidinone ring, particularly the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface. | Reveals nucleophilic sites (e.g., carbonyl oxygen) and electrophilic sites. nih.gov |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the molecule's conformational landscape. nih.govnih.gov

Conformational analysis, often initiated with molecular mechanics calculations, helps identify low-energy conformers. nih.gov For the oxazolidinone ring system, a half-chair conformation is typically preferred. nih.gov The orientation of the substituents—the phenyl group at the N3 position and the ethenyl group at the C4 position—is also determined. The phenyl ring's rotation relative to the oxazolidinone core can be described by specific torsion angles, with certain orientations being energetically favored to minimize steric hindrance. nih.govmdpi.com

MD simulations provide a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com These simulations can reveal how the molecule fluctuates between different conformations and how it interacts with surrounding solvent molecules. Furthermore, MD simulations are essential for studying intermolecular interactions between the oxazolidinone derivative and a biological target, such as a protein's active site. nih.govnih.gov These studies can elucidate the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) that stabilize the ligand-receptor complex, providing insights crucial for drug design. scilit.comresearchgate.net

Theoretical Investigations into Reaction Mechanisms and Transition State Structures

Computational chemistry is extensively used to investigate the mechanisms of chemical reactions involving oxazolidinone derivatives. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. nih.gov

For a compound like this compound, theoretical studies can elucidate the mechanisms of reactions involving the ethenyl (vinyl) group. For instance, vinyl oxazolidinones are known to react with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated acyliminium ions. nih.govnih.gov DFT calculations can model this process, calculating the structure and stability of the key acyliminium intermediate and the transition state leading to its formation.

These computational investigations can also predict the stereochemical outcome of reactions by comparing the activation energies of different diastereomeric transition states. acs.org For example, in cyclization reactions where an appended nucleophile attacks the acyliminium ion, calculations can predict which product diastereomer will be favored by identifying the lowest-energy transition state, which often corresponds to a chair-like conformation to minimize steric interactions. nih.gov

| Reaction Step | Parameter Calculated | Significance |

|---|---|---|

| Reactants → Transition State 1 | Activation Energy (ΔG‡) | Determines the rate of the reaction step; a higher barrier means a slower reaction. nih.gov |

| Intermediate Formation | Relative Energy of Intermediate | Indicates the stability of the intermediate species (e.g., an acyliminium ion). nih.gov |

| Transition State → Product | Transition State Geometry | Provides a 3D structure of the highest energy point, revealing key bond-forming/breaking events. acs.org |

| Overall Reaction | Reaction Energy (ΔG) | Indicates whether the overall reaction is exergonic (spontaneous) or endergonic. acs.org |

Structure-Reactivity Relationship (SAR) Elucidation via Computational Methods

Computational methods play a pivotal role in establishing Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). researchgate.netresearchgate.net These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov

For oxazolidinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used, particularly in the context of their antibacterial activity. nih.govresearchgate.net In a typical CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between these field values and the observed biological activity. researchgate.net

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely impact activity. For a molecule like this compound, these maps could suggest:

Sterically Favorable Regions: Areas where bulky substituents might enhance activity.

Sterically Unfavorable Regions: Areas where bulky groups would decrease activity.

Electropositive Favorable Regions: Areas where positively charged or electron-withdrawing groups are preferred.

Electronegative Favorable Regions: Areas where negatively charged or electron-donating groups are beneficial.

These models provide predictive power, allowing researchers to computationally screen and prioritize new derivatives for synthesis, thereby streamlining the discovery process. nih.govresearchgate.net

Mechanistic Insights into Oxazolidinone Reactivity and Transformations

Nucleophilic Reactions and Ring-Opening Pathways of the Oxazolidinone Core

While the carbamate (B1207046) linkage within the oxazolidinone ring is generally stable, it can function as an electrophilic site for potent nucleophiles, particularly in intramolecular contexts, leading to ring-opening. nih.gov This reactivity contrasts with the more common use of N-acyl oxazolidinones where reactions occur at the acyl group's α-carbon.

Research has demonstrated that chiral oxazolidinones equipped with a side chain bearing a stabilized carbanion undergo efficient intramolecular cyclization. nih.gov In these transformations, the carbanion, generated by a strong base like lithium hexamethyldisilazide (LHMDS), attacks the electrophilic carbonyl carbon of the oxazolidinone ring. This attack forms a bicyclic bridged intermediate that subsequently collapses, cleaving the endocyclic C-O bond and effectively opening the oxazolidinone ring to yield functionalized chiral lactams. nih.gov This pathway highlights the potential of the oxazolidinone core to act as an electrophile under specific structural arrangements.

The stability of the oxazolidinone ring is also susceptible to acidic and basic conditions, which can induce ring-opening. ethz.ch In the presence of acids, the ring can open to form an iminium ion. Conversely, treatment with strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate ring-opening to generate an enamino-carboxylate intermediate, which can then participate in further reactions. ethz.ch

| Activating Group (R) | Generated Nucleophile | Product Type | Notes |

|---|---|---|---|

| Sulfone (SO₂Ph) | α-Sulfonyl carbanion | α-Sulfonyl lactam | The sulfone group effectively stabilizes the carbanion for cyclization. |

| Sulfoxide (B87167) (SOPh) | α-Sulfinyl carbanion | α-Sulfinyl lactam | The resulting sulfoxide lactams can be used to form α,β-unsaturated lactams. |

| Phosphonate (PO(OEt)₂) | α-Phosphono carbanion | α-Phosphono lactam | Represents another class of stabilized carbanions suitable for this transformation. |

Cycloaddition Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group attached at the C4 position of the oxazolidinone ring serves as a versatile 2π component for various cycloaddition reactions. This moiety can act as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions, providing pathways to complex carbocyclic and heterocyclic structures.

In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, the ethenyl group can react with a 1,3-diene. The reaction involves the concerted or stepwise formation of two new sigma bonds to generate a six-membered ring. The stereochemistry and electronic nature of the oxazolidinone auxiliary can influence the facial selectivity of the approach of the diene. While specific studies on 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one as a dienophile are not extensively detailed, the reactivity of vinyl groups in this capacity is a fundamental principle in organic synthesis. unimi.it

The ethenyl moiety is also an excellent partner in 1,3-dipolar cycloadditions. This class of reactions involves the addition of a 1,3-dipole (a molecule with a three-atom, four-π-electron system) across the vinyl double bond to form a five-membered heterocyclic ring. mdpi.com A wide array of 1,3-dipoles can be employed, each leading to a different class of heterocycle. For instance, reaction with nitrile oxides would yield isoxazolines, while azomethine ylides would produce pyrrolidines. mdpi.comnih.gov The photochemical generation of unstable cyclopropenes from vinyldiazo compounds, which then undergo cycloadditions, further illustrates the synthetic potential of vinyl groups in forming complex ring systems. nih.gov

| Reaction Type | Reactant Partner (Example) | Resulting Ring System |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene (a 1,3-diene) | Bicyclic adduct (Norbornene derivative) |

| [3+2] Cycloaddition | Benzonitrile oxide (a nitrile oxide) | Isoxazoline ring |

| [3+2] Cycloaddition | An azomethine ylide | Pyrrolidine ring |

| [3+2] Cycloaddition | Phenyl azide (B81097) (an azide) | Triazoline ring |

Acid- and Base-Catalyzed Transformations and Their Selectivity

Acid and base catalysis plays a pivotal role in modulating the reactivity of oxazolidinones and directing the selectivity of their transformations. Catalysts can activate the substrate, control stereochemical outcomes, or facilitate rearrangements that might otherwise be inaccessible.

Acid Catalysis: Chiral Lewis acids have been effectively used to control both the diastereo- and enantioselectivity in reactions involving the oxazolidinone scaffold. chinesechemsoc.org For example, in the synthesis of α-oxazolidinones via a photochemical Norrish Type II reaction, a chiral N,N'-dioxide/Zn(II) complex catalyst orchestrates the stereochemistry. chinesechemsoc.orgchinesechemsoc.org The Lewis acid activates the carbonyl group, and the chiral environment of the catalyst directs the subsequent cyclization and enantioselective protonation steps, leading to high enantiomeric excess for the trans-isomer. chinesechemsoc.org This demonstrates that Lewis acid catalysis can impose a high degree of stereocontrol by organizing the transition state geometry.

Base Catalysis: Bases are commonly employed to influence the stereochemical outcome of oxazolidinone products or to catalyze reactions where the oxazolidinone itself is a reactant. In the aforementioned photochemical synthesis, the initially formed and kinetically favored trans-oxazolidinone can be converted to the more thermodynamically stable cis-isomer upon treatment with a base like DBU. chinesechemsoc.orgchinesechemsoc.org This epimerization proceeds through a base-mediated enolization process, showcasing the use of a base to control the diastereomeric ratio of the final product. chinesechemsoc.org

Furthermore, bases can catalyze reactions of the oxazolidinone ring with electrophiles. Studies have shown that bases like DBU or diisopropylethylamine (DIPEA) can catalyze the reaction of a proline-derived oxazolidinone with electrophiles such as β-nitrostyrene. ethz.ch The proposed mechanism involves the base-mediated formation of an enamine intermediate, which is the reactive species that engages the electrophile. ethz.ch This highlights the role of the base in activating the oxazolidinone substrate for subsequent bond-forming reactions.

| Catalyst Type | Catalyst Example | Transformation | Observed Selectivity | Reference |

|---|---|---|---|---|

| Lewis Acid | Chiral N,N'-dioxide/Zn(II) complex | Asymmetric Norrish Type II cyclization to form oxazolidinone | High diastereo- and enantioselectivity (up to 98% ee for trans-isomer) | chinesechemsoc.orgchinesechemsoc.org |

| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Epimerization of trans-oxazolidinone to cis-isomer | Control of diastereomeric ratio (thermodynamic product favored) | chinesechemsoc.orgchinesechemsoc.org |

| Organic Base | DBU or Diisopropylethylamine (DIPEA) | Reaction of oxazolidinone with β-nitrostyrene | Chemoselectivity (catalyzes the Michael addition) | ethz.ch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.